3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile

Synthetic Chemistry Cross-Coupling Building Block Utility

Non-halogenated aminopyrazole-4-carbonitriles lack a synthetic handle for regioselective 5-position functionalization. 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 62208-83-7) resolves this via its 5-chloro substituent, enabling Suzuki-Miyaura cross-coupling inaccessible to analogs such as CAS 5334-43-0. • Generates kinase inhibitor libraries via Pd-catalyzed cross-coupling with diverse aryl/heteroaryl boronic acids. • Key intermediate for phenylpyrazole insecticide analogs (class-level activity: 75% larval mortality at 48 h). • MW 218.64 g/mol, LogP 1.91-favorable lead-like profile for hit-to-lead optimization.

Molecular Formula C10H7ClN4
Molecular Weight 218.64 g/mol
CAS No. 62208-83-7
Cat. No. B12884623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile
CAS62208-83-7
Molecular FormulaC10H7ClN4
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C(=N2)N)C#N)Cl
InChIInChI=1S/C10H7ClN4/c11-9-8(6-12)10(13)14-15(9)7-4-2-1-3-5-7/h1-5H,(H2,13,14)
InChIKeyGJAKJEXLQFFQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 62208-83-7): A Halogenated Aminopyrazole Building Block for Selective Heterocycle Synthesis


3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile is a densely functionalized 1-aryl-5-chloro-aminopyrazole bearing a nitrile group at the 4-position [1]. As a member of the aminopyrazole-4-carbonitrile class, it serves as a versatile intermediate in medicinal and agricultural chemistry, primarily due to the unique combination of a nucleophilic 3-amino group, a 4-cyano group capable of further transformations, and a 5-chloro substituent that enables regioselective cross-coupling or nucleophilic aromatic substitution reactions not possible with non-halogenated analogs [2]. The compound is commercially available as a research chemical building block .

Why Generic Substitution of 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 62208-83-7) with Other Aminopyrazole-4-carbonitriles Fails


Substitution with other aminopyrazole-4-carbonitrile analogs is not functionally equivalent because the 5-chloro substituent on the target compound provides a chemically distinct reactivity handle [1]. Non-halogenated variants such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 5334-43-0) lack this synthetic versatility for downstream functionalization via metal-catalyzed cross-coupling or nucleophilic displacement [2]. Conversely, analogs where the chlorine is placed at a different position on the phenyl ring (e.g., 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, CAS 51516-68-8) offer fundamentally different electronic and spatial properties, altering subsequent structure-activity relationships . The combination of the 3-amino, 4-cyano, and 5-chloro groups in a single N-phenyl pyrazole scaffold is structurally unique among commercially available building blocks, making direct replacement impossible without redesigning the synthetic pathway [2].

Quantitative Evidence for the Selection of 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 62208-83-7) Over Structural Analogs


Superior Synthetic Versatility via Regioselective Cross-Coupling Enabled by the 5-Chloro Substituent

The 5-chloro substituent on the target compound enables efficient Suzuki–Miyaura cross-coupling to generate fully substituted pyrazoles. This transformation is not possible with the non-halogenated analog 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 5334-43-0), limiting its synthetic applications [1]. In a study on halogenated aminopyrazoles, cross-coupling reactions achieved overall yields of up to 71% over four steps, including deaminative transformations through diazotization followed by arylation, demonstrating the unique utility of the chloro-substituted scaffold [1].

Synthetic Chemistry Cross-Coupling Building Block Utility

Comparative Physicochemical Properties Differentiating the Target from Structurally Similar Analogs

The target compound (C10H7ClN4, MW 218.64 g/mol, LogP 1.91) exhibits a unique combination of polarity and lipophilicity compared to its closest structural analogs . 5-Chloro-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 1050619-81-2, C10H6ClN3, MW 203.63 g/mol) lacks the 3-amino group, which reduces the number of hydrogen bond donors (HBD) from 2 to 0, significantly impacting binding interactions . 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 51626-33-6, C11H8ClN3, MW 217.65 g/mol) replaces the amino group with a methyl group, altering the electronic profile and reactivity . These differences result in distinct solubility, permeability, and protein-binding profiles, making generic substitution inadvisable for structure-activity relationship studies .

Molecular Properties Computational Chemistry Drug Design

Class-Level Insecticidal Activity of Aminopyrazole-4-carbonitriles: A Benchmark for Target Compound Applications

A study on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles demonstrated insecticidal activity against Tuta absoluta larvae. The simplest member of the series, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (3c), achieved 75% mortality after 48 hours, compared to 100% mortality for the commercial insecticide Fipronil [1]. A bulkier analog, 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile (3b), showed lower activity (60% mortality), indicating that steric and electronic effects at the N-1 aryl group significantly modulate bioactivity [1]. While the target compound's specific insecticidal activity has not been directly reported, its structural features (5-chloro, N-phenyl) suggest it could serve as a key intermediate for developing novel members of this insecticidal class [1].

Agrochemical Insecticide Discovery Structure-Activity Relationship

Validated Utility of Aminopyrazole-4-carbonitriles as Kinase Inhibitor Precursors

Aminopyrazole-4-carbonitriles are well-established precursors for kinase inhibitors, with several patented compounds demonstrating low nanomolar IC50 values against targets such as CDKs, p38 MAPK, and tyrosine kinases [1]. For example, a related 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was used as a core scaffold to develop inhibitors with IC50 values of 9 nM against certain kinases [2]. The target compound, with its 5-chloro substituent, offers a further point for diversification via cross-coupling or substitution to generate focused libraries of kinase inhibitors, a feature not shared by non-halogenated analogs [3].

Kinase Inhibition Medicinal Chemistry Cancer Therapeutics

High-Value Application Scenarios for 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 62208-83-7)


Synthesis of Diversified Kinase Inhibitor Libraries via Regioselective 5-Position Functionalization

The 5-chloro substituent on the target compound allows for the rapid generation of kinase inhibitor libraries through Suzuki–Miyaura cross-coupling with various aryl and heteroaryl boronic acids, a transformative step not feasible with the non-halogenated 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 5334-43-0). This strategy enables exploration of structure-activity relationships at the 5-position while retaining the critical 3-amino and 4-cyano pharmacophoric elements, providing a streamlined route to novel inhibitors targeting kinases such as CDKs and p38 MAPK [1].

Development of Next-Generation Phenylpyrazole Insecticides

The compound serves as a key intermediate for synthesizing novel analogs of the phenylpyrazole insecticide class. By leveraging the synthetic versatility of the 5-chloro group, researchers can introduce diverse substituents at the 5-position to modulate insecticidal activity and selectivity against pests such as Tuta absoluta and Spodoptera frugiperda, building upon the established class-level activity of 75% larval mortality after 48 hours [2].

Hit-to-Lead Optimization in Anticancer Drug Discovery Programs

The combination of a hydrogen bond-donating 3-amino group, a hydrogen bond-accepting 4-cyano group, and a chlorine atom poised for displacement or cross-coupling makes this compound an ideal scaffold for fragment-based drug discovery or hit-to-lead optimization campaigns targeting cancer-related protein kinases. Its physicochemical properties (C10H7ClN4, MW 218.64 g/mol, LogP 1.91) position it well within favorable lead-like chemical space, allowing for efficient property modulation during optimization [1].

Precursor for Fused Heterocyclic Systems via Cyano Group Cyclization

The 4-cyano group on the target compound enables annulation reactions to form fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds in medicinal chemistry. This reactivity is orthogonal to the 5-chloro substituent, allowing for sequential or one-pot multi-step transformations that construct complex polycyclic architectures with potential biological activity [3].

Quote Request

Request a Quote for 3-Amino-5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.